molecular formula C8H6FNO B136929 2-(3-Fluorophenyl)-2-hydroxyacetonitrile CAS No. 143103-67-7

2-(3-Fluorophenyl)-2-hydroxyacetonitrile

Cat. No. B136929
M. Wt: 151.14 g/mol
InChI Key: PIUFDVZAZWZBCK-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-2-hydroxyacetonitrile” contains a fluorophenyl group, a hydroxy group, and a nitrile group. The fluorophenyl group is a phenyl ring with a fluorine atom attached, which can contribute to the compound’s reactivity and polarity. The hydroxy group (-OH) is a functional group consisting of an oxygen atom connected by a covalent bond to a hydrogen atom. This group is polar and can form hydrogen bonds, contributing to the solubility of the compound in water. The nitrile group (-CN) consists of a carbon atom triple-bonded to a nitrogen atom. This group is polar and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could influence the electron distribution within the molecule, potentially affecting its reactivity. The hydroxy and nitrile groups could also influence the compound’s polarity and ability to form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The fluorophenyl group could participate in electrophilic aromatic substitution reactions, while the hydroxy group could be involved in reactions such as esterification or oxidation. The nitrile group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Future Directions

The study of novel compounds like “2-(3-Fluorophenyl)-2-hydroxyacetonitrile” could open up new avenues in various fields such as medicinal chemistry, materials science, and chemical biology. Future research could focus on exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(3-fluorophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUFDVZAZWZBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593128
Record name (3-Fluorophenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-2-hydroxyacetonitrile

CAS RN

143103-67-7
Record name (3-Fluorophenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Błocka, MJ Bosiak, M Wełniak, A Ludwiczak… - Tetrahedron …, 2014 - Elsevier
Five tridentate Schiff bases have been prepared from (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol and salicylaldehydes. X-ray structure investigation revealed …
Number of citations: 26 www.sciencedirect.com

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